molecular formula C26H38S2 B3092702 4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole CAS No. 1234306-29-6

4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole

Cat. No. B3092702
Key on ui cas rn: 1234306-29-6
M. Wt: 414.7 g/mol
InChI Key: QXOGEWUOYOYKPL-UHFFFAOYSA-N
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Patent
US08748739B2

Procedure details

To a 100 mL flask under nitrogen was added magnesium (656 mg, 27 mmol) and anhydrous THF (10 mL). The mixture was heated under reflux and 2-ethylhexyl bromide (5.6 mL, mmol) was added dropwise. The reaction mixture was kept at refluxing temperatures until all magnesium was consumed. After cooling down, 4,8-dihydrobenzo[1,2-b:4,5-b′]dithiophene-4,8-dione (1.1 g, 5.0 mmol) was added in one portion. After refluxing for 1 hour more, it was cooled down again to room temperature. SnCl2 solution (7.5 g in 19 mL 10% HCl) was slowly added dropwise and then the mixture was kept at 60° C. for 1 hour. After cooling down, brine (11 mL) was added. The organic phase was separated and dried over Na2SO4. The residue after vacuum evaporation was purified by column chromatography with hexane as eluent and gave a pale yellow oil (910 mg, yield 43%). 1H NMR (CDCl3, 500 MHz) δ=7.47 (d, J=6.0 Hz, 2H), 7.45 (d, J=6.0 Hz, 2H), 3.08-3.20 (m, 4H), 1.92-2.04 (m, 2H), 1.13-1.49 (m, 16H), 0.91 (t, J=7.0 Hz, 6H), 0.85 (t, J=7.0 Hz, 6H).
Quantity
656 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
11 mL
Type
solvent
Reaction Step Six
Name
Yield
43%

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([CH:4]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5]Br)[CH3:3].[S:11]1[CH:15]=[CH:14][C:13]2[C:16](=O)[C:17]3[S:18][CH:19]=[CH:20][C:21]=3[C:22](=O)[C:12]1=2.Cl[Sn]Cl>[Cl-].[Na+].O.C1COCC1>[CH2:2]([CH:4]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5][C:16]1[C:17]2[S:18][CH:19]=[CH:20][C:21]=2[C:22]([CH2:5][CH:4]([CH2:2][CH3:3])[CH2:7][CH2:8][CH2:9][CH3:10])=[C:12]2[S:11][CH:15]=[CH:14][C:13]=12)[CH3:3] |f:4.5.6|

Inputs

Step One
Name
Quantity
656 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)C(CBr)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
S1C2=C(C=C1)C(C=1SC=CC1C2=O)=O
Step Five
Name
Quantity
19 mL
Type
reactant
Smiles
Cl[Sn]Cl
Step Six
Name
brine
Quantity
11 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour more
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue after vacuum evaporation
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography with hexane as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C(CC1=C2C(SC=C2)=C(C2=C1SC=C2)CC(CCCC)CC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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